6-Methoxy-7-propoxyisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-7-propoxyisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a methoxy group at the 6th position and a propoxy group at the 7th position on the isoquinoline ring, making it a unique derivative with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-7-propoxyisoquinoline typically involves the cyclocondensation of O-alkylated eugenol with various nitriles. The phenolic hydroxyl group of eugenol is quantitatively alkylated using iodopropane in the presence of a phase-transfer catalyst such as 18-crown-6 and potassium hydroxide. The resulting ether is then subjected to cyclocondensation with nitriles to form the desired isoquinoline derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-7-propoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, tetrahydroisoquinolines, and quinoline derivatives, which can have significant biological and pharmacological activities .
Scientific Research Applications
6-Methoxy-7-propoxyisoquinoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 6-Methoxy-7-propoxyisoquinoline involves its interaction with various molecular targets and pathways. It can modulate multiple cellular signaling pathways, including:
Nuclear factor-κB (NF-κB) signaling: Involved in inflammation and immune response.
Apoptosis/p53 signaling: Regulates cell death and tumor suppression.
Autophagy signaling: Plays a role in cellular homeostasis and stress response.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-7-hydroxycoumarin (Scopoletin): Known for its anti-inflammatory and antioxidant properties.
6-Methoxyquinoline: Used in various chemical and pharmaceutical applications.
3-Methyl-6-methoxy-7-propoxy-3,4-dihydroisoquinoline: Exhibits anthelmintic and insecticidal activities
Uniqueness
6-Methoxy-7-propoxyisoquinoline is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H15NO2 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
6-methoxy-7-propoxyisoquinoline |
InChI |
InChI=1S/C13H15NO2/c1-3-6-16-13-8-11-9-14-5-4-10(11)7-12(13)15-2/h4-5,7-9H,3,6H2,1-2H3 |
InChI Key |
BTHCIRNMPYILEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C2C=CN=CC2=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.